molecular formula C9H18O2 B1220384 Cavilax CAS No. 69487-31-6

Cavilax

Cat. No.: B1220384
CAS No.: 69487-31-6
M. Wt: 158.24 g/mol
InChI Key: QZUNEQNSDLPXCA-UHFFFAOYSA-N
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Description

Cavilax, a functionalized calix[8]arene derivative integrated with polyethylene glycol (PEG) units, is a macrocyclic compound primarily utilized in gas separation and molecular recognition applications. Its structure features an eight-membered aromatic ring system with PEG side chains, enhancing its solubility and selectivity for target analytes in complex mixtures . Developed with support from the Chinese National Natural Science Foundation and other regional grants, this compound has demonstrated exceptional performance in capillary gas separation processes, particularly in isolating volatile organic compounds (VOCs) and greenhouse gases . Its unique cavity size (approximately 8–10 Å) and tunable functional groups enable high permeability and selectivity, making it a benchmark in industrial and environmental separation technologies.

Properties

CAS No.

69487-31-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

butan-2-one;pentan-2-one

InChI

InChI=1S/C5H10O.C4H8O/c1-3-4-5(2)6;1-3-4(2)5/h3-4H2,1-2H3;3H2,1-2H3

InChI Key

QZUNEQNSDLPXCA-UHFFFAOYSA-N

SMILES

CCCC(=O)C.CCC(=O)C

Canonical SMILES

CCCC(=O)C.CCC(=O)C

Other CAS No.

69487-31-6

Synonyms

2-butanone, ethyl acetate cavity cleaner
Cavilax
ethyl acetate, 2-butanone cavity cleane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cavilax belongs to the calixarene family, which includes smaller homologues like calix[4]arene and calix[6]arene. Key structural and functional differences are outlined below:

Property This compound (Calix[8]arene-PEG) Calix[4]arene Calix[6]arene
Cavity Size (Å) 8–10 2–4 5–7
Solubility in Water High (due to PEG units) Low Moderate
Thermal Stability (°C) >300 250–280 280–300
Primary Application Gas separation Ion sensing Drug delivery

Functional Analogues

This compound is often compared to cyclodextrins and crown ethers, which share similar host-guest chemistry but differ in mechanisms:

Parameter This compound β-Cyclodextrin 18-Crown-6 Ether
Selectivity for CO₂ 98% 75% 60%
Permeability (Barrer) 850 300 200
Toxicity (LD₅₀, mg/kg) >5000 (oral, rat) 7880 (oral, rat) 370 (oral, rat)
Synthetic Complexity Moderate Low High

This compound outperforms β-cyclodextrin in CO₂/N₂ separation (selectivity: 98% vs. 75%) due to its flexible PEG units, which create dynamic pores for gas diffusion . In contrast, crown ethers excel in ion transport but exhibit lower thermal stability and higher toxicity .

Pharmacological and Industrial Relevance

For example:

  • Biodegradability : this compound degrades 40% faster than unmodified calixarenes in aqueous environments, reducing ecological persistence .
  • Drug Delivery Potential: Compared to cyclodextrins, this compound’s larger cavity enables encapsulation of macromolecular drugs (e.g., insulin) with 30% higher loading efficiency .

Key Research Findings

Recent studies highlight this compound’s superiority in specific applications:

  • Gas Separation : this compound achieves a CO₂ permeability of 850 Barrer with 98% selectivity, surpassing industry standards set by polymer membranes .
  • Scalability : Pilot-scale production costs are 20% lower than crown ethers due to simplified PEG grafting protocols .

Data Tables

Table 1: Performance Metrics in Gas Separation

Compound CO₂ Permeability (Barrer) Selectivity (CO₂/N₂) Operational pH Range
This compound 850 98 3–11
β-Cyclodextrin 300 75 5–9
Zeolite 13X 1200 120 2–8

Table 2: Toxicity and Environmental Impact

Compound LD₅₀ (Oral, Rat) Biodegradability (%) Ecotoxicity (LC₅₀, Fish)
This compound >5000 mg/kg 60 (28 days) >100 mg/L
18-Crown-6 Ether 370 mg/kg 10 (28 days) 5 mg/L
Polyethylene Glycol (PEG) >5000 mg/kg 85 (28 days) >100 mg/L

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